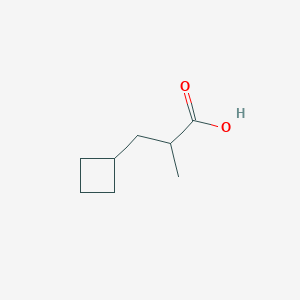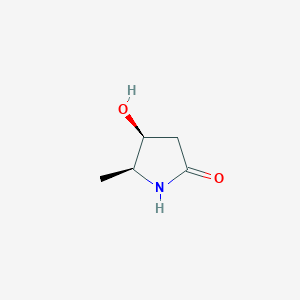
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one” involves several steps . To a solution of the compound in THF, sodium bis (2-methoxyethoxy)aluminium dihydride is added slowly at 5 C. After stirring at 70 C for 3 h, the reaction mixture is cooled to 5 C followed by the addition of sodium carbonate decahydrate . The mixture is stirred at room temperature for 16 h, diluted with THF, and the precipitate is filtered off .Molecular Structure Analysis
The molecular structure of “(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one” can be found in various databases . The CAS No. is 151004-19-2 and the MDL No. is MFCD19217605 . The formula is C5H9NO2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, after the initial synthesis process, the residue is dissolved in DMSO . To the solution, lithium carbonate and 2-chloro-4-fluorobenzonitrile are added, and the mixture is stirred at 100 C for 1 h .Physical And Chemical Properties Analysis
The compound has a molecular weight of 115.13 . More detailed physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Asymmetric Synthesis
“(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one” is used in the field of asymmetric synthesis . It is a critical framework shared by many bioactive compounds . The stereochemical variation at C-4, C-5 and the interesting biological activities exhibited by these compounds make them attractive synthetic targets .
Construction of Dihydroxycarboxylate Moiety
This compound is used in the construction of the (4,5)-dihydroxycarboxylate moiety . Generally, chiral pool starting materials or Sharpless asymmetric dihydroxylation is used in the construction of the (4,5)-dihydroxycarboxylate moiety .
Synthesis of Dihydroxy Amides
“(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one” is used in the synthesis of protected (4S,5S)-dihydroxy amides . The reduction with l-Selectride at -20 °C to room temperature afforded the products in excellent yields and moderate to high syn-diastereoselectivities .
Synthesis of Bioactive Compounds
This compound is used in the synthesis of a variety of bioactive compounds . For example, it is used in the synthesis of Microcarpalide, which is a 10-membered lactone isolated from the fermentation broth of an unidentified endophytic fungus .
Synthesis of Anti-inflammatory Salts
“(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one” is used in the synthesis of anti-inflammatory salts . For example, it is used in the synthesis of Kalanchosine dimalate (KMC), which is an anti-inflammatory salt from the fresh juice of the aerial parts of Kalanchoe brasiliensis .
Synthesis of Natural Gastroprotective 3,4-Dihydroisocoumarins
Safety and Hazards
The compound has a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
Related compounds have been found to interact with enzymes such as6,7-dimethyl-8-ribityllumazine synthase .
Biochemical Pathways
Related compounds such as trans-4-hydroxy-l-proline are known to be catabolized via thetrans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals . These pathways involve the mitochondria, cytosol, and peroxisome .
Pharmacokinetics
A related compound, (4s,5s)-4-hydroxy-3,5-dimethoxy-cyclohex-2-enone (hde), was found to be rapidly absorbed into mouse plasma, reaching a maximum concentration at 30 min . The area under the plasma HDE concentration-time curves for the studied organs were as follows: spleen > liver > lung > kidney > muscle > thymus > heart > brain .
Result of Action
A related compound, hde, was found to inhibit the proliferation of hepg2 cells . Increasing HDE concentrations significantly increased apoptosis rate in a dose-dependent manner . HDE also inhibited tumour growth up to 69% .
Propriétés
IUPAC Name |
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-4(7)2-5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVDJNHLQMBTG-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-4-hydroxy-5-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



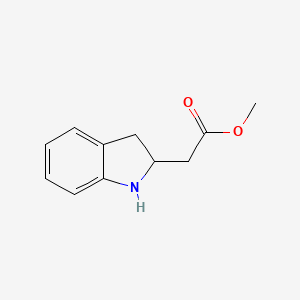
![2-[(3-Chlorophenyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3104893.png)
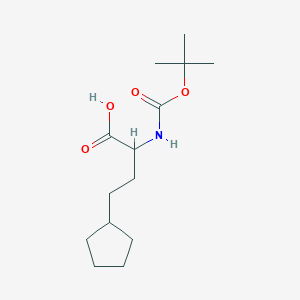

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

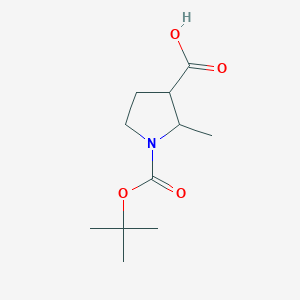

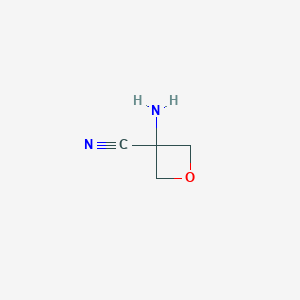
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)
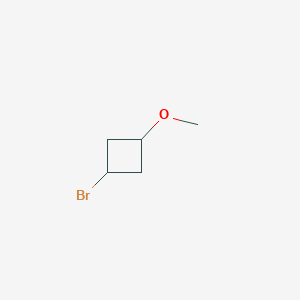
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

